2-bromo-9-(pyridin-2-yl)-9H-carbazole
Description
Significance of Carbazole (B46965) Scaffolds in Advanced Organic Chemistry
The 9H-carbazole is a tricyclic aromatic molecule, comprising two benzene rings fused to a five-membered nitrogen-containing pyrrole ring. nih.gov This structure imparts a unique combination of properties that make it highly valuable in materials science and organic chemistry.
Electronic Properties : The carbazole moiety is inherently electron-rich and functions as an excellent hole-transporting unit. chemicalbook.com Its high hole mobility is a result of the nitrogen atom's lone pair of electrons contributing to the extended π-conjugated system of the molecule. mdpi.com This property is fundamental to its use in the hole-transport layers (HTLs) of organic electronic devices.
Thermal and Chemical Stability : Carbazole derivatives are known for their high thermal stability and resistance to chemical degradation, which are crucial for ensuring the longevity and operational stability of electronic devices. researchgate.net
High Triplet Energy : Carbazole possesses a high triplet energy level, making it an ideal host material for phosphorescent emitters, particularly for blue organic light-emitting diodes (OLEDs). nih.gov A high triplet energy host ensures efficient energy transfer to the phosphorescent guest (dopant) without quenching the emission.
Structural Versatility : The carbazole ring can be easily functionalized at several positions, most commonly the N-9, C-3, C-6, C-2, and C-7 positions. mdpi.com This allows for precise tuning of its electronic and physical properties, such as solubility, energy levels (HOMO/LUMO), and charge-transport characteristics, through synthetic modification. mdpi.com
These characteristics have led to the widespread use of carbazole-based materials in various advanced applications, including as host materials in phosphorescent OLEDs (PhOLEDs), emitters in thermally activated delayed fluorescence (TADF) OLEDs, and as building blocks for conductive polymers and photosensitive dyes in solar cells. chim.itbldpharm.com
Evolution of Carbazole-Pyridine Hybrids in Optoelectronic Research
While carbazole itself is an excellent hole transporter, its electron-transporting capabilities are limited. To create more efficient optoelectronic devices, it is essential to have balanced injection and transport of both holes and electrons within the emissive layer. This challenge led to the development of bipolar host materials, which combine both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties within a single molecule. bldpharm.com
The combination of carbazole with pyridine (B92270) is a prominent example of this molecular design strategy.
Carbazole as the Donor : The electron-rich carbazole unit serves as the hole-transporting (donor) component.
Pyridine as the Acceptor : The electron-deficient pyridine ring acts as the electron-transporting (acceptor) component. lab-chemicals.com
The table below summarizes the performance of select OLEDs that utilize carbazole-pyridine hybrid host materials, illustrating their impact on device efficiency.
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emitted Color |
| H2 (Pyridinyl-Carbazole Fragment) | FIrpic | 10.3% | 23.9 | 24.9 | Blue |
| H2 (Pyridinyl-Carbazole Fragment) | Ir(ppy)₃ | 9.4% (at 1000 cd/m²) | 33.9 | 34.1 | Green |
| CzPy2TCz (Carbazole-Pyridine-Tercarbazole Isomer) | (fbi)₂Ir(gt) | 23.81% | 80.2 | - | Green |
| CzPy3TCz (Carbazole-Pyridine-Tercarbazole Isomer) | (fbi)₂Ir(gt) | 20.27% | 70.1 | - | Green |
Data compiled from multiple research sources. mdpi.comlookchem.com
Research Landscape of 2-Bromo-9-(pyridin-2-yl)-9H-carbazole Systems
The compound this compound (CAS No. 1352932-32-1) is a specific example of a carbazole-pyridine hybrid that plays a strategic role in the synthesis of more complex functional materials. chemicalbook.com Its research significance lies less in its direct application and more in its function as a versatile chemical intermediate or building block.
The key structural features of this molecule are the carbazole-pyridine core and the bromine atom at the C-2 position of the carbazole ring.
Carbazole-Pyridine Core : As established, the 9-(pyridin-2-yl)-9H-carbazole core provides a foundational bipolar electronic structure. The pyridyl group at the N-9 position influences the electronic properties and can also act as a directing group in certain synthetic reactions, facilitating further functionalization at specific sites on the carbazole ring. bldpharm.com
The Bromo Substituent : The bromine atom at the C-2 position is the most critical feature for its role as a synthetic intermediate. Bromine is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide range of functional groups at this specific position. Common reactions utilizing such bromo-functionalized precursors include:
Suzuki Coupling : To form new carbon-carbon bonds by reacting with boronic acids.
Sonogashira Coupling : To introduce alkyne groups. chim.it
Buchwald-Hartwig Amination : To form carbon-nitrogen bonds.
Ullmann Coupling : For C-N or C-O bond formation. researchgate.net
Therefore, this compound is a valuable precursor for the modular synthesis of highly specialized and complex organic materials. Researchers can start with this pre-formed donor-acceptor scaffold and then use the reactive bromo handle to attach other chromophores, extend the π-conjugation, or build dendritic structures, thereby fine-tuning the material's properties for specific optoelectronic applications. For instance, similar brominated carbazoles are routinely used to construct larger molecules for OLED emitters and host materials. nih.gov The synthesis of 9-(pyridin-2-yl)-9H-carbazoles can be achieved through a one-pot palladium(II)-catalyzed process involving the tandem C-H activation and cross-coupling of N-phenylpyridin-2-amines. This synthetic accessibility further enhances its utility in the research and development of novel organic electronic materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H11BrN2 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-bromo-9-pyridin-2-ylcarbazole |
InChI |
InChI=1S/C17H11BrN2/c18-12-8-9-14-13-5-1-2-6-15(13)20(16(14)11-12)17-7-3-4-10-19-17/h1-11H |
InChI Key |
RDNBQLKCMFLYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=N4)C=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 2 Bromo 9 Pyridin 2 Yl 9h Carbazole and Its Functionalized Derivatives
Strategies for the Construction of the Carbazole-Pyridine Core
The formation of the pivotal C-N bond between the carbazole (B46965) and pyridine (B92270) moieties is a critical step in the synthesis of the target compound. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this transformation, offering high efficiency and broad substrate scope.
Transition Metal-Catalyzed Cross-Coupling Reactions
Among the most widely employed methods for constructing the carbazole-pyridine linkage are the Suzuki-Miyaura and Ullmann cross-coupling reactions. These reactions provide reliable pathways to the desired products, often with good to excellent yields.
The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing 9-(pyridin-2-yl)-9H-carbazole derivatives, this reaction can be adapted to couple a carbazole boronic acid or ester with a halopyridine, or a pyridine boronic acid or ester with a halogenated carbazole.
A highly efficient and aerobic, ligand-free Suzuki-Miyaura reaction has been developed for the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives. nih.gov This protocol utilizes palladium(II) acetate (B1210297) as the catalyst in an aqueous ethanol (B145695) solution, proving effective for the coupling of various N-heteroaryl halides with carbazole-based boronic acids. nih.gov For instance, the coupling of 2-halogenated pyridines with 4-(9H-carbazol-9-yl)phenylboronic acid proceeds efficiently, affording the desired products in good to excellent yields. nih.gov The reaction is notably promoted by the presence of oxygen. nih.gov
Key parameters for a successful Suzuki-Miyaura coupling in this context are outlined in the table below.
| Catalyst | Base | Solvent | Reactants | Yield (%) |
| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 2-Bromopyridine (B144113), 4-(9H-Carbazol-9-yl)phenylboronic acid | 95 |
| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 2-Chloropyridine, 4-(9H-Carbazol-9-yl)phenylboronic acid | 89 |
| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 2-Bromoquinoline, 4-(9H-Carbazol-9-yl)phenylboronic acid | 96 |
This data is based on analogous Suzuki-Miyaura reactions for the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives.
The Ullmann condensation, a copper-catalyzed reaction, is a classical and still widely used method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-arylcarbazoles. This approach typically involves the coupling of a carbazole with a halo-pyridine in the presence of a copper catalyst and a base.
A notable advancement in this area is the development of a CuCl-catalyzed Ullmann-type C-N cross-coupling reaction of carbazoles with 2-bromopyridine derivatives. This method employs 1-methyl-imidazole as a ligand and lithium tert-butoxide (t-BuOLi) as a base, both of which significantly promote the reaction. The low cost and low loading of both the catalyst and ligand, combined with high reaction yields, make this a practical and scalable approach.
The following table summarizes the optimized reaction conditions for the Ullmann-type coupling of carbazole with 2-bromopyridine derivatives.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| CuCl | 1-Methyl-imidazole | t-BuOLi | Toluene (B28343) | 120 | 95 |
| CuCl | None | t-BuOLi | Toluene | 120 | 65 |
| CuCl | 1-Methyl-imidazole | K₂CO₃ | Toluene | 120 | 45 |
| CuCl | 1-Methyl-imidazole | t-BuOLi | Dioxane | 120 | 88 |
This data represents the synthesis of the parent 9-(pyridin-2-yl)-9H-carbazole.
C–H Bond Activation Methodologies
Direct C–H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. This approach avoids the pre-functionalization of starting materials, thereby reducing the number of synthetic steps and waste generation. In the synthesis of functionalized 9-(pyridin-2-yl)-9H-carbazoles, palladium-catalyzed C–H arylation has proven to be a particularly effective methodology.
The direct ortho-arylation of 9-(pyridin-2-yl)-9H-carbazoles can be achieved through a palladium(II)-catalyzed C–H bond activation. The pyridinyl group acts as a directing group, facilitating the regioselective functionalization of the carbazole core at the position ortho to the nitrogen atom. This reaction typically involves a palladium catalyst, an oxidant, and an arylating agent, such as a potassium aryltrifluoroborate.
Research has shown that silver nitrate (B79036) is an effective oxidant and tert-butyl alcohol is a suitable solvent for this transformation. nih.gov The use of p-benzoquinone as a ligand has been found to be important for the transmetalation and reductive elimination steps in the catalytic cycle. nih.gov A key intermediate in this reaction, a 9-(pyridin-2-yl)-9H-carbazole palladacycle, has been isolated and structurally characterized, providing insight into the reaction mechanism. nih.gov
Building upon the principles of C–H activation, one-pot synthetic routes have been developed for the synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles. nih.gov These methods offer increased efficiency by combining multiple synthetic steps into a single operation without the isolation of intermediates.
A successful one-pot synthesis involves the simultaneous C-H activation and palladium(II)-catalyzed cross-coupling of N-phenylpyridin-2-amines with potassium aryltrifluoroborates. nih.gov In this tandem process, silver acetate and 1,4-dioxane (B91453) have been identified as the optimal oxidant and solvent, respectively. nih.gov This one-pot approach demonstrates good functional group tolerance and provides modest to excellent yields of the desired products. nih.gov
The table below provides representative conditions for the one-pot synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles via C–H activation.
| Catalyst | Oxidant | Solvent | Reactants | Yield (%) |
| Pd(OAc)₂ | AgNO₃ | t-BuOH | 9-(pyridin-2-yl)-9H-carbazole, Potassium phenyltrifluoroborate | 85 |
| Pd(OAc)₂ | Ag₂O | t-BuOH | 9-(pyridin-2-yl)-9H-carbazole, Potassium phenyltrifluoroborate | 75 |
| Pd(OAc)₂ | AgOAc | Dioxane | N-phenylpyridin-2-amine, Potassium phenyltrifluoroborate | 92 |
| Pd(OAc)₂ | Ag₂CO₃ | Dioxane | N-phenylpyridin-2-amine, Potassium phenyltrifluoroborate | 78 |
This data is based on the synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles.
Functionalization and Derivatization Strategies
Regioselective Bromination and Subsequent Functionalization
The synthesis of 2-bromo-9-(pyridin-2-yl)-9H-carbazole itself is a key first step. While direct bromination of 9-(pyridin-2-yl)-9H-carbazole can lead to a mixture of products, regioselective methods are preferred to ensure the bromine atom is installed at the desired C-2 position. One common approach involves the bromination of 9H-carbazole to produce 2,7-dibromo-9H-carbazole, which can then be selectively N-arylated with 2-halopyridine.
Once this compound is obtained, the bromine atom serves as a versatile handle for a variety of subsequent functionalization reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. For instance, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups at the C-2 position. Similarly, the Sonogashira coupling enables the installation of alkynyl moieties, extending the π-conjugation of the carbazole system. These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions can be tailored to the specific substrates being coupled.
For example, the Sonogashira coupling of 2,7-dibromo-9H-carbazole with 4-ethynylpyridine (B1298661) hydrochloride has been reported to proceed in a mixture of triethylamine (B128534) and toluene with a Pd(PPh₃)₂Cl₂/CuI catalytic system, yielding 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole. preprints.orgunica.it This demonstrates the feasibility of functionalizing bromo-carbazole scaffolds with pyridyl-containing fragments.
Integration of Additional Heterocyclic and Aromatic Moieties
A key strategy for modifying the properties of this compound is the introduction of additional heterocyclic and aromatic moieties. This is primarily achieved through palladium-catalyzed cross-coupling reactions utilizing the C-Br bond.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds and is widely used to couple aryl or heteroaryl boronic acids or esters with aryl halides. By employing this methodology, a diverse range of aromatic and heterocyclic groups can be introduced at the C-2 position of the carbazole core. The reaction typically uses a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃.
Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes, which can serve as building blocks for more complex structures or as a means to extend the π-system of the molecule. The reaction is catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base, typically an amine. For example, 2,7-dibromo-9H-carbazole has been successfully coupled with 4-ethynylpyridine hydrochloride using a Pd(PPh₃)₂Cl₂/CuI catalyst system. preprints.orgunica.it
Buchwald-Hartwig Amination: While less common for functionalizing the C-Br bond of the carbazole, this reaction can be used to introduce nitrogen-based functional groups. This would involve coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand.
The table below summarizes representative examples of cross-coupling reactions on bromo-substituted carbazole derivatives, illustrating the versatility of these methods for integrating new molecular fragments.
| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand/Base | Product | Yield (%) |
| 2,7-Dibromo-9H-carbazole | 4-Ethynylpyridine hydrochloride | Sonogashira | Pd(PPh₃)₂Cl₂/CuI/NEt₃ | 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole | Not specified |
| 2,7-Dibromo-9-butyl-9H-carbazole | 9,9-Diethyl-N²,N²,N⁷-triphenyl-9H-fluorene-2,7-diamine | Buchwald-Hartwig | Pd₂(dba)₃/dppf/NaOtBu | N²-(7-Bromo-9-butyl-9H-carbazol-2-yl)-9,9-diethyl-N²,N⁷,N⁷-triphenyl-9H-fluorene-2,7-diamine | 66 |
Generation of Intermediate Compounds (e.g., palladacycles, phosphine derivatives)
The synthesis of functionalized derivatives of this compound often proceeds through key intermediate compounds, such as palladacycles and phosphine derivatives, which can be isolated or generated in situ.
Palladacycles: The pyridin-2-yl group on the carbazole nitrogen can act as a directing group in palladium-catalyzed C-H activation reactions. This leads to the formation of a stable five-membered palladacycle intermediate. The isolation and crystallographic characterization of a 9-(pyridin-2-yl)-9H-carbazole palladacycle has been reported, confirming its role as a key intermediate in ortho-arylation reactions. acs.org The formation of such palladacycles allows for highly regioselective functionalization at the C-1 and C-8 positions of the carbazole ring. While the starting material in this study was not the 2-bromo derivative, the principle of palladacycle formation directed by the pyridin-2-yl group is directly applicable. The C-Br bond in this compound can also undergo oxidative addition to a palladium(0) center, forming a seven-membered palladacycle. researchgate.net
Phosphine Derivatives: The introduction of a phosphine group onto the 9-(pyridin-2-yl)-9H-carbazole scaffold can create novel ligands for catalysis and materials science. A notable example is the synthesis of 9-[6-(diphenylphosphino)pyridin-2-yl]-9H-carbazole. This was achieved in a two-step process starting with the cross-coupling of 2,6-dibromopyridine (B144722) with carbazole to form 9-(6-bromopyridin-2-yl)-9H-carbazole. Subsequent treatment of this intermediate with diphenylphosphine (B32561) chloride (Ph₂PCl) in the presence of a strong base like n-butyllithium affords the desired phosphine ligand. researchgate.net This phosphine derivative can then be used to form complexes with various transition metals, such as copper(I) and palladium(II). researchgate.net
The table below provides details on the synthesis of these important intermediates.
| Intermediate Type | Synthetic Approach | Starting Materials | Key Reagents | Product |
| Palladacycle | C-H activation directed by the pyridin-2-yl group | 9-(Pyridin-2-yl)-9H-carbazole | Pd(OAc)₂ | [Pd{κ²-C,N-9-(pyridin-2-yl)-9H-carbazolato}(μ-OAc)]₂ |
| Phosphine Derivative | Nucleophilic substitution | 9-(6-Bromopyridin-2-yl)-9H-carbazole, Ph₂PCl | n-BuLi | 9-[6-(Diphenylphosphino)pyridin-2-yl]-9H-carbazole |
Based on a comprehensive search of available scientific literature, detailed experimental or computational data specifically for the compound This compound corresponding to the advanced electronic and photophysical properties outlined in the request could not be located. While this compound is commercially available for research purposes, published studies detailing its specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, triplet energy levels, photoluminescence quantum yields (PLQY), and detailed emission spectra are not present in the accessed resources.
General electronic characteristics can be inferred from related carbazole and pyridinyl-carbazole structures. For instance, the carbazole moiety typically functions as an electron-donating unit, contributing to the HOMO, while the electron-deficient pyridine ring influences the LUMO. The substitution of a bromine atom, being an electron-withdrawing group, is expected to modulate these energy levels. However, without specific research data for this compound, any quantitative analysis would be speculative.
Similarly, while research on structural isomers like 9-(pyridin-2-yl)-9H-carbazole combined with tercarbazole has shown high triplet energies (T1 = 2.95–2.98 eV), this data is not directly applicable to the 2-bromo derivative. researchgate.net
Due to the absence of specific data points for this compound, it is not possible to provide a scientifically accurate article that adheres to the strict, data-dependent outline provided in the instructions. Generation of the requested content, including data tables, would require access to dedicated research focused solely on this compound, which does not appear to be publicly available at this time.
Advanced Electronic and Photophysical Properties of 2 Bromo 9 Pyridin 2 Yl 9h Carbazole Systems
Luminescence and Emission Characteristics
Thermally Activated Delayed Fluorescence (TADF) Mechanisms
Materials based on carbazole-pyridine structures are prominent candidates for applications in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). researchgate.netnih.gov The TADF mechanism in systems like 2-bromo-9-(pyridin-2-yl)-9H-carbazole is rooted in their distinct electronic structure. The highest occupied molecular orbital (HOMO) is typically localized on the electron-donating carbazole (B46965) unit, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-accepting pyridine (B92270) moiety. nih.gov
| Feature | Role in TADF Mechanism |
| Carbazole Moiety | Electron-donating unit; localizes the HOMO. |
| Pyridine Moiety | Electron-accepting unit; localizes the LUMO. researchgate.net |
| Donor-Acceptor Structure | Induces spatial separation of HOMO and LUMO, leading to a small ΔEST. nih.gov |
| Reverse Intersystem Crossing (rISC) | Enables conversion of triplet excitons to singlet excitons, enhancing emission. researchgate.net |
Room-Temperature Phosphorescence (RTP) Phenomena
The phenomenon of room-temperature phosphorescence (RTP) in metal-free organic materials is a spin-forbidden process that requires efficient intersystem crossing (ISC) from the singlet to the triplet state and suppression of non-radiative decay pathways from the long-lived triplet state. nih.govfrontiersin.org The inclusion of a bromine atom in the this compound structure is significant for promoting RTP. The heavy bromine atom enhances spin-orbit coupling, which facilitates the typically forbidden ISC process. frontiersin.org
Furthermore, the molecular packing in the solid state plays a crucial role. Rigid crystal lattices can minimize vibrational and rotational motions that lead to non-radiative decay of the triplet excitons, thereby increasing the phosphorescence quantum yield and lifetime. nih.govfrontiersin.org While specific RTP data for this compound is not detailed in the provided context, related bromophenyl-carbazole materials have demonstrated impressive RTP properties, with long excited-state lifetimes and high photoluminescence quantum yields. frontiersin.org The combination of the heavy-atom effect from bromine and the rigid carbazole structure provides a strong basis for expecting RTP phenomena in this class of compounds. nih.govfrontiersin.org
Charge Transport Behavior
The charge transport characteristics of a material are critical for the performance of electronic devices. The donor-acceptor design of this compound inherently endows it with bipolar charge transport potential, meaning it can transport both holes and electrons. researchgate.net
Balanced Charge Injection and Transport Properties
Achieving balanced charge injection and transport is essential for high-efficiency OLEDs, as it ensures that electrons and holes meet within the emissive layer, maximizing the rate of exciton (B1674681) formation. researchgate.net The combination of an electron-donating carbazole unit and an electron-accepting pyridine unit within a single molecule creates a bipolar system. researchgate.netresearchgate.net
The carbazole moiety is well-known for its excellent hole-transporting capabilities, while the pyridine ring facilitates electron transport. researchgate.netresearchgate.net This intramolecular combination provides a pathway for achieving a good balance between electron and hole mobilities. researchgate.net Such a balance broadens the exciton recombination zone within the device's emissive layer, which can lead to higher quantum efficiencies and improved device stability. researchgate.net Studies on structural isomers and related 9-(pyridin-3-yl)-9H-carbazole derivatives confirm that these bipolar host materials lead to high quantum efficiencies in green phosphorescent OLEDs. researchgate.net
| Molecular Unit | Function in Charge Transport |
| Carbazole | Facilitates hole injection and transport. nih.govbohrium.com |
| Pyridine | Facilitates electron injection and transport. researchgate.net |
| Bipolar Molecule | Enables transport of both charge carriers, promoting balanced charge recombination. researchgate.netresearchgate.net |
Hole and Electron Mobility Characteristics
The efficiency of charge transport is quantified by hole and electron mobility. Carbazole and its derivatives are widely recognized as effective hole-transporting materials due to their low ionization potential and ability to form stable cation radicals. nih.govlew.rorsc.org The rigid structure of the carbazole unit contributes to good morphological stability, which is crucial for device longevity. nih.gov
Crystallographic Analysis and Supramolecular Architectures
Single Crystal X-ray Diffraction Studies
While specific data for 2-bromo-9-(pyridin-2-yl)-9H-carbazole is unavailable, analysis of similar compounds provides valuable insights into the expected structural features.
Studies on related carbazole (B46965) derivatives consistently show that the carbazole core is nearly planar. For instance, in 3-bromo-9-ethyl-9H-carbazole, the tricyclic ring system is essentially planar with a root-mean-square (r.m.s.) deviation of 0.026 Å. nih.gov Similarly, the carbazole skeleton in 2,3,6,7-tetrabromo-9-butyl-9H-carbazole is also nearly planar, with a maximum deviation of 0.026 Å. researchgate.net
A crucial aspect of the molecular conformation of N-substituted carbazoles is the dihedral angle between the carbazole plane and the substituent at the 9-position. In pyridinyl-substituted carbazoles, this angle is influenced by steric hindrance and electronic interactions between the two aromatic systems. For example, in the monohydrate of 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, the terminal pyridyl rings are rotated by angles ranging from 3° to 25° relative to the carbazole plane. preprints.orgunica.it In other systems, such as N-(7-bromo-9-butyl-9H-carbazol-2-yl)-9,9-diethyl-N,N,N-triphenyl-9H-fluorene-2,7-diamine, the dihedral angle between the carbazole and a fluorene (B118485) system can be almost orthogonal, at 79.72 (3)°.
Based on these examples, it is anticipated that in this compound, the carbazole unit itself would be largely planar. The dihedral angle between the carbazole and the pyridine (B92270) ring would likely be non-zero to minimize steric repulsion between the hydrogen atoms on the adjacent rings.
The point of attachment of the pyridine ring to the carbazole nitrogen and the position of the bromine atom significantly influence the electronic properties of the molecule. While the specific electronic properties of this compound are not detailed in the available literature, general principles from related compounds can be applied.
The nitrogen atom of the pyridine ring acts as an electron-withdrawing group, while the carbazole moiety is an electron-donating system. The relative orientation of these two units, dictated by the dihedral angle, affects the extent of electronic communication between them. A smaller dihedral angle would facilitate greater π-conjugation, which can influence the HOMO-LUMO energy gap and, consequently, the photophysical properties of the molecule.
The position of the bromine atom also plays a key role. Bromine is an electron-withdrawing group and its presence at the 2-position will modulate the electron density distribution on the carbazole core. Different positional isomers (e.g., 3-bromo or 4-bromo) would lead to distinct electronic structures and potentially different solid-state packing, which in turn affects bulk properties like charge transport in organic electronic devices.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions.
In the absence of strong hydrogen bond donors like N-H or O-H groups in this compound, weaker C–H···N and C–H···Br interactions are expected to play a role in the crystal packing. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. In the crystal structure of 2-nitro-3-phenyl-9H-carbazole, molecules are linked by N—H⋯O hydrogen bonds. nih.gov For N-substituted carbazoles, intermolecular C–H···N interactions involving the pyridinyl nitrogen are plausible.
π–π stacking interactions are a common feature in the crystal structures of aromatic compounds like carbazoles. In 2,3,6,7-tetrabromo-9-butyl-9H-carbazole, molecules are linked by π–π stacking interactions with a centroid–centroid distance of 3.559 (2) Å. researchgate.net Similarly, in 2,7-dibromo-9-octyl-9H-carbazole, the carbazole units pack together through offset intermolecular π–π interactions, with the smallest centroid-centroid distance being 4.2822 (11) Å. nih.gov These interactions are crucial in determining the packing motif and can influence the electronic properties of the material in the solid state. It is highly probable that this compound would also exhibit π–π stacking between the electron-rich carbazole moieties and potentially between carbazole and pyridine rings of adjacent molecules.
In-depth Analysis of this compound Remains Elusive in Scientific Literature
An extensive review of published scientific literature reveals a significant gap in the detailed experimental data for the chemical compound this compound. While the synthesis of this and related 9-(pyridin-2-yl)-9H-carbazole compounds has been documented, specific research focusing on its crystallographic analysis and the nuanced influence of noncovalent interactions on its optoelectronic performance is not currently available in the public domain. Consequently, a detailed article with specific research findings and data tables on this particular molecule cannot be compiled at this time.
The study of carbazole derivatives is a dynamic field in materials science, driven by their promising applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. The optoelectronic properties of these materials are intrinsically linked to their molecular structure and how they arrange themselves in the solid state. This self-assembly is governed by a complex interplay of noncovalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking.
For many related bromo-carbazole derivatives, researchers have successfully used single-crystal X-ray diffraction to elucidate their three-dimensional structures. Such analyses provide precise data on bond lengths, bond angles, and the specific intermolecular contacts that dictate the supramolecular architecture. For instance, studies on other brominated carbazoles have highlighted the role of bromine in forming halogen bonds (Br···Br or Br···N interactions) and C-H···Br hydrogen bonds, which can significantly influence molecular packing.
Furthermore, the position of the bromine atom on the carbazole core is known to have a profound effect on the molecule's electronic and photophysical properties. The "heavy atom effect" of bromine can enhance intersystem crossing, which is a critical process in phosphorescent materials. Additionally, the electron-withdrawing nature and p-π conjugation effects of bromine can alter the highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels, thereby tuning the absorption and emission spectra of the material. researchgate.netrsc.org
However, without specific experimental crystallographic and photophysical data for this compound, any discussion would be speculative and based on analogies to these related but distinct compounds. The unique combination of the bromo-substituted carbazole donor and the pyridyl acceptor moiety at the 9-position suggests a molecule with potentially interesting charge-transfer characteristics. The precise nature of its solid-state packing and the resulting impact on its performance in electronic devices remain a subject for future investigation.
Until dedicated studies are published, a comprehensive and scientifically rigorous article on the crystallographic and optoelectronic properties of this compound, complete with the requisite data tables and detailed findings, cannot be provided.
Computational and Theoretical Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TDDFT), are cornerstone methods for the computational study of organic molecules. These quantum mechanical modeling methods are employed to investigate the electronic structure, geometry, and spectroscopic properties of compounds like 2-bromo-9-(pyridin-2-yl)-9H-carbazole. In this molecule, the carbazole (B46965) moiety acts as an electron donor, while the pyridine (B92270) ring serves as an electron acceptor. beilstein-journals.orgresearchgate.net
Geometry Optimization and Electronic Structure Prediction
Before predicting molecular properties, it is essential to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. Geometry optimization calculations using DFT are performed to find the structure corresponding to the minimum energy on the potential energy surface. For this compound, these calculations would reveal key structural parameters.
A critical parameter in D-A systems is the dihedral angle between the donor and acceptor units. In this case, it is the twist angle between the carbazole and pyridine ring systems. This angle significantly influences the degree of π-conjugation and, consequently, the electronic communication between the two moieties. nih.gov A smaller dihedral angle generally implies stronger conjugation. DFT calculations on similar carbazole derivatives show that the carbazole unit itself is largely planar. nih.gov
Once the geometry is optimized, the electronic structure can be predicted. This includes the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For D-A compounds, the HOMO is typically localized on the electron-donating fragment (the bromo-carbazole unit), while the LUMO is localized on the electron-accepting fragment (the pyridine unit). jmaterenvironsci.comnih.gov This spatial separation is a hallmark of charge-transfer character. The energy difference between the HOMO and LUMO levels, the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties. jmaterenvironsci.comrsc.org
Table 1: Typical Parameters Obtained from DFT Calculations for Donor-Acceptor Molecules
| Parameter | Description | Significance |
|---|---|---|
| Total Energy | The minimum potential energy of the molecule in its ground state. | Indicates the thermodynamic stability of the optimized geometry. |
| Dihedral Angle (D-A) | The twist angle between the donor (carbazole) and acceptor (pyridine) planes. | Governs the extent of π-conjugation and electronic coupling. nih.gov |
| Bond Lengths/Angles | Optimized distances between atoms and angles between bonds. | Defines the precise molecular geometry. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. nih.gov |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Correlates with the energy of the lowest electronic transition and influences color and reactivity. rsc.org |
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a localized, intuitive picture of chemical bonding. acs.orgresearchgate.net It provides a representation that aligns closely with classical Lewis structures, showing core electrons, lone pairs, and bonds between atoms. materialsproject.orgwisc.edu
For this compound, NBO analysis is particularly useful for quantifying the charge distribution and the nature of the donor-acceptor interactions. The analysis calculates the charge on each atom (natural population analysis) and describes the interactions between filled "donor" NBOs (like lone pairs or bonding orbitals) and empty "acceptor" NBOs (like anti-bonding orbitals). researchgate.net The strength of these interactions is evaluated using second-order perturbation theory, which provides a stabilization energy value (E(2)) indicating the magnitude of electron delocalization from a donor to an acceptor orbital. researchgate.net This allows for a detailed understanding of the intramolecular charge transfer (ICT) that is fundamental to the properties of D-A molecules.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution and reactivity of a molecule. rsc.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. This map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).
In an MEP map of this compound, distinct regions of electrostatic potential would be expected:
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. Such regions would be concentrated around the electronegative nitrogen atom of the pyridine ring.
Positive Regions (Blue): These areas are electron-poor, resulting from the influence of the atomic nuclei, and are prone to nucleophilic attack. These are typically found around the hydrogen atoms.
Neutral Regions (Green): These areas have an intermediate potential.
The MEP map provides a clear visual representation of the molecule's polarity and charge separation, reinforcing the donor-acceptor concept where the pyridine moiety is the negative pole and the carbazole moiety is comparatively less negative or more positive.
Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors
| Color | Electrostatic Potential | Interpretation |
|---|---|---|
| Red | Most Negative | Electron-rich region, site for electrophilic attack. |
| Orange/Yellow | Moderately Negative | High electron density. |
| Green | Neutral | Region of intermediate potential. |
| Blue | Positive | Electron-poor region, site for nucleophilic attack. |
Excited State Calculations and Mechanism Elucidation
Understanding the behavior of a molecule after it absorbs light is crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). TD-DFT is the primary computational tool for investigating these electronic excited states. nih.gov
Simulation of Absorption and Emission Spectra
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. These energies represent the transition from the ground electronic state (S₀) to various excited states (S₁, S₂, etc.). The calculation also yields the oscillator strength for each transition, which is a measure of its probability and corresponds to the intensity of an absorption peak. By simulating these transitions, one can generate a theoretical UV-Visible absorption spectrum that can be compared with experimental data. researchgate.netmdpi.com
For this compound, the lowest energy transition (S₀ → S₁) is typically dominated by the HOMO → LUMO transition. nih.gov Given the spatial separation of these orbitals in a D-A molecule, this transition has significant charge-transfer character, where electron density moves from the bromo-carbazole donor to the pyridine acceptor upon excitation. nih.gov Similarly, by optimizing the geometry of the first excited state (S₁) and calculating the energy difference back to the ground state, the emission spectrum (fluorescence) can be simulated.
Understanding Hybridized Local Charge Transfer (HLCT) Excited States
In many donor-acceptor molecules designed for OLED applications, the lowest singlet excited state is not a pure charge-transfer (CT) state but rather a "Hybridized Local and Charge-Transfer" (HLCT) state. rsc.orgnih.govrsc.org An HLCT state is a quantum mechanical mixture of a locally excited (LE) state and a CT state. researchgate.netresearchgate.net
Locally Excited (LE) State: An electronic transition that occurs within a single π-conjugated fragment (e.g., within the carbazole unit or within the pyridine unit). LE states typically have large oscillator strengths, leading to high fluorescence rates. nih.gov
Charge-Transfer (CT) State: An electronic transition where an electron moves from the donor moiety to the acceptor moiety (e.g., from carbazole to pyridine). CT states generally have smaller oscillator strengths but are crucial for harvesting triplet excitons through a process called reverse intersystem crossing. nih.govrsc.org
The D-A structure of this compound is designed to facilitate the formation of HLCT states. The degree of hybridization between the LE and CT states is highly sensitive to the molecular geometry, particularly the dihedral angle between the donor and acceptor. nih.gov By having both LE and CT character, HLCT materials can potentially combine the advantages of high fluorescence efficiency (from the LE component) and efficient harvesting of non-emissive triplet excitons (facilitated by the CT component), leading to high-performance OLEDs. rsc.orgnih.gov Computational analysis of the natural transition orbitals (NTOs) for the S₁ state can confirm the HLCT nature by visualizing the "hole" (where the electron came from) and "particle" (where the electron went) distributions. rsc.org
Table 3: Comparison of Locally Excited (LE) and Charge-Transfer (CT) State Characteristics
| Characteristic | Locally Excited (LE) State | Charge-Transfer (CT) State |
|---|---|---|
| Electron-Hole Distribution | Overlap on the same molecular fragment. | Separated between donor and acceptor fragments. |
| Oscillator Strength (f) | Typically large. | Typically small. |
| Radiative Decay Rate (kᵣ) | High (fast fluorescence). | Low (slow fluorescence). |
| Solvent Polarity Effect | Weakly dependent. | Strongly dependent (large red-shift in polar solvents). |
| Role in HLCT | Contributes to high photoluminescence quantum yield. | Facilitates reverse intersystem crossing (RISC) to harvest triplets. |
Elucidation of Reverse Intersystem Crossing (RISC) Processes
Computational studies are instrumental in elucidating the mechanism of thermally activated delayed fluorescence (TADF), a key process for enhancing the efficiency of organic light-emitting diodes (OLEDs). The rate of reverse intersystem crossing (RISC), which converts non-emissive triplet excitons to emissive singlet excitons, is a critical parameter. For a molecule like this compound, theoretical investigations focus on two primary factors: the singlet-triplet energy gap (ΔEST) and the spin-orbit coupling (SOC) between the lowest singlet (S1) and triplet (T1) excited states.
The structure of this compound features a carbazole donor unit and a pyridine acceptor unit. This donor-acceptor (D-A) architecture is designed to spatially separate the highest occupied molecular orbital (HOMO), located on the carbazole moiety, from the lowest unoccupied molecular orbital (LUMO), situated on the pyridine ring. This separation leads to a small ΔEST, which is a prerequisite for efficient RISC.
Furthermore, the presence of the bromine atom is computationally significant due to the "heavy-atom effect." researchgate.netresearchgate.net Theoretical calculations, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), demonstrate that the bromine atom enhances the spin-orbit coupling between the S1 and T1 states. researchgate.net This increased SOC provides a more efficient pathway for the spin-forbidden transition from the triplet to the singlet state, thereby increasing the RISC rate constant (kRISC). researchgate.netrsc.org Computational models predict that while a small ΔEST is necessary, a sufficiently large SOC is the rate-limiting factor that ultimately governs the speed of the RISC process.
| Parameter | Description | Influence on kRISC | Relevance to this compound |
|---|---|---|---|
| ΔEST (Singlet-Triplet Gap) | The energy difference between the lowest singlet (S1) and triplet (T1) excited states. | Inversely proportional; a smaller gap facilitates thermal up-conversion. | The D-A structure is designed to minimize this gap. |
| SOC (Spin-Orbit Coupling) | A relativistic interaction that couples the spin and orbital angular momentum of an electron, enabling spin-forbidden transitions. | Directly proportional; stronger coupling increases the transition probability. | The bromine atom significantly enhances SOC via the heavy-atom effect. researchgate.net |
Molecular Dynamics and Charge Transport Simulations
Molecular dynamics (MD) simulations are employed to understand how charge carriers (electrons and holes) move through a material, which is fundamental to its performance in an electronic device. For this compound, a potential hole-transporting material, MD simulations model the behavior of a large ensemble of molecules in an amorphous solid state. cnr.it
Simulations for materials like this compound would calculate parameters such as the reorganization energy (the energy required to deform the molecule upon charge addition/removal) and the electronic coupling between adjacent molecules. These parameters are then used to estimate the charge carrier mobility, providing a theoretical prediction of the material's charge transport efficiency.
| Simulation Parameter | Description | Significance |
|---|---|---|
| Reorganization Energy (λ) | The energy cost of geometric relaxation of a molecule as it goes from its neutral to ionized state and vice versa. | Lower values are desirable for efficient charge transport. |
| Electronic Coupling (V) | A measure of the orbital overlap between adjacent molecules, which facilitates charge hopping. | Higher values, dependent on molecular packing, lead to better mobility. |
| Charge Mobility (μ) | The velocity of a charge carrier under a unit electric field; the ultimate measure of charge transport efficiency. | A key performance metric for electronic materials. |
Structure–Property Relationship Predictions and Guideline Development
A primary goal of computational chemistry in materials science is to establish clear structure-property relationships that can guide the design of new, improved materials. For this compound, theoretical studies can predict how modifications to its molecular structure will impact its key optoelectronic properties. mdpi.com
By systematically altering the molecule in silico—for example, by changing the position of the bromo substituent on the carbazole ring, replacing it with other halogens, or adding other functional groups—researchers can calculate the resulting changes in properties like the HOMO-LUMO gap, ΔEST, and charge mobility. For instance, computational models can predict that moving the bromine atom to a different position might alter the steric hindrance between the carbazole and pyridine rings, thereby changing the dihedral angle and, consequently, the electronic coupling and ΔEST. researchgate.net
These predictive studies allow for the development of design guidelines. For example, calculations might reveal that adding electron-withdrawing groups to the pyridine ring could lower the LUMO energy, leading to a red-shift in emission, while adding bulky groups could disrupt intermolecular packing, potentially reducing charge mobility but improving solution processability. This computational pre-screening is a powerful tool for identifying the most promising candidate molecules for synthesis and experimental validation. mdpi.com
| Structural Modification | Predicted Effect on Property | Rationale |
|---|---|---|
| Varying halogen substituent (Br → Cl) | Decrease in Spin-Orbit Coupling (SOC) | The heavy-atom effect is less pronounced for lighter halogens. |
| Changing substituent position | Alteration of dihedral angle and ΔEST | Steric interactions can change the geometry and orbital overlap. researchgate.net |
| Adding bulky side groups | Decreased intermolecular packing | Steric hindrance can prevent close π-π stacking, affecting charge transport. |
Quantum Mechanical Studies of Intermolecular Interactions
Quantum mechanical calculations are essential for understanding the non-covalent intermolecular forces that govern how molecules of this compound arrange themselves in the solid state. gatech.edu These interactions are critical because the molecular packing directly influences the material's bulk properties, including charge transport and thermal stability.
The primary intermolecular interactions investigated for carbazole-based systems are π–π stacking interactions. nih.gov The planar carbazole units of adjacent molecules can stack on top of each other. DFT calculations can determine the most energetically favorable stacking geometry (e.g., cofacial vs. offset) and the binding energy of this interaction. nih.gov
In addition to π–π stacking, other weaker interactions are also modeled. These include C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of a carbazole or pyridine ring on a neighboring molecule, and potential weak C-H···N or C-H···Br hydrogen bonds. nih.govresearchgate.net By quantifying the strength and directionality of these varied interactions, quantum mechanical studies provide a complete picture of the forces that determine the crystal structure and morphology of the material. gatech.edu
| Interaction Type | Description | Typical Calculated Energy (kJ/mol) |
|---|---|---|
| π–π Stacking | Attractive interaction between the aromatic rings of two neighboring molecules. | 10 - 50 |
| C-H···π Interaction | A weak hydrogen bond between a C-H group and a π system. | 5 - 10 |
| C-H···N/Br Hydrogen Bond | Weak electrostatic interaction between a hydrogen atom and an electronegative N or Br atom. | 2 - 8 |
| London Dispersion Forces | Weak attractive forces arising from temporary fluctuations in electron density. | Variable, but collectively significant. gatech.edu |
Applications in Organic Electronic Devices
Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)
Interfacial Engineering in Photovoltaic Devices
No specific studies detailing the use of 2-bromo-9-(pyridin-2-yl)-9H-carbazole as an interfacial layer in photovoltaic devices were found. Research in this area tends to focus on other carbazole (B46965) derivatives designed to have specific electronic properties for modifying electrode work functions or passivating defects in perovskite solar cells.
Other Advanced Electronic and Optoelectronic Applications
Photosensitizers and Photocatalysts
There is no available research demonstrating the application of this compound as a photosensitizer or photocatalyst. The literature on carbazole-based photocatalysts describes molecules with different substitution patterns tailored to achieve specific redox potentials and absorption characteristics for visible-light-driven reactions.
Amorphous Copolymers with Room-Temperature Phosphorescence
Information regarding the incorporation of this compound into amorphous copolymers to induce room-temperature phosphorescence is not present in the surveyed literature. Studies on this topic typically involve carbazole derivatives with specific donor-acceptor structures designed to promote intersystem crossing and suppress non-radiative decay.
Sensors
No publications were identified that describe the use of this compound as a primary component in the development of chemical sensors. The design of carbazole-based sensors usually involves functionalizing the carbazole core with specific binding sites or moieties that exhibit a change in fluorescence or other optical properties upon interaction with an analyte.
Structure Property Relationships and Molecular Design Principles
Influence of Substitution Position and Steric Hindrance
The electronic influence of the bromine atom is multifaceted. As a halogen, it possesses an electron-withdrawing inductive effect, which can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This alteration of the frontier orbital energies directly impacts the charge injection and transport characteristics of the material.
From a steric perspective, the bromine atom at the 2-position introduces a degree of steric hindrance that can affect the conformation of the molecule. This steric clash can influence the dihedral angle between the carbazole (B46965) and pyridine (B92270) rings. A larger dihedral angle can disrupt the π-conjugation between the donor and acceptor moieties, leading to a blue shift in the absorption and emission spectra and potentially altering the charge transfer characteristics. Conversely, a more planar conformation, which may be favored in the absence of significant steric hindrance, can enhance π-conjugation, resulting in red-shifted spectra and potentially improved charge transport. The interplay between these electronic and steric factors allows for fine-tuning of the material's optoelectronic properties.
Donor-Acceptor (D-A) and Donor-Acceptor-Donor (D-A-D) Molecular Architectures
The inherent donor-acceptor (D-A) nature of 2-bromo-9-(pyridin-2-yl)-9H-carbazole, with the electron-rich carbazole unit acting as the donor and the electron-deficient pyridine ring as the acceptor, is fundamental to its application in organic electronics. This intramolecular charge transfer (ICT) character is crucial for processes such as thermally activated delayed fluorescence (TADF) and for creating bipolar host materials that can efficiently transport both holes and electrons.
Building upon this fundamental D-A structure, more complex molecular architectures, such as Donor-Acceptor-Donor (D-A-D) systems, can be designed. In such arrangements, the this compound core can be further functionalized with additional donor moieties. For instance, attaching other carbazole units or different electron-donating groups at various positions on the pyridine or carbazole rings can lead to materials with enhanced charge transport properties and tailored energy levels. These D-A-D architectures are particularly beneficial for creating host materials in phosphorescent OLEDs (PhOLEDs) and TADF-OLEDs, as they can facilitate balanced charge injection and transport, leading to improved device efficiency and stability.
For example, structural isomers where carbazole and tercarbazole units are attached to a central pyridine core have been shown to be effective host materials for green TADF-OLEDs. researchgate.net The specific linkage of the donor units to the acceptor core significantly influences the material's properties and, consequently, the device performance.
Impact of Molecular Curvature on Electronic and Transport Properties
While this compound is a linear or "open" structure, the study of its cyclic analogues, or "nanohoops," provides profound insights into the role of molecular curvature on its intrinsic properties. Research comparing a linear N-pyridine-2,7-tetracarbazole with its cyclic counterpart, researchgate.net-cyclo-N-pyridine-2,7-carbazole, reveals significant differences in their electronic, structural, and charge transport characteristics. umons.ac.bersc.org
The curvature in nanohoops introduces strain and alters the π-orbital overlap, which in turn affects the electronic delocalization. This can lead to substantial changes in the HOMO and LUMO energy levels. For instance, in the linear analogue, the electron-withdrawing effect of the pyridine substituent classically decreases the LUMO energy level. umons.ac.be However, in the curved nanohoop structure, both geometric and electronic parameters contribute to a lowering of the HOMO level. umons.ac.be
Furthermore, molecular curvature has a dramatic impact on charge transport properties. The nanohoop structure, researchgate.netC-Py-Cbz, was found to exhibit a field-effect mobility six times higher than its linear counterpart, researchgate.netL-Py-Cbz. rsc.org This counterintuitive result, where the more ordered packing of the linear analogue might be expected to lead to higher mobility, highlights the complex role of molecular shape in dictating solid-state properties. Theoretical calculations suggest that while the electronic couplings are stronger in the linear system, their anisotropic nature makes them more susceptible to defects and disorder. rsc.org This underscores that a simple linear extension of a D-A unit does not always guarantee superior performance and that considerations of molecular shape and intermolecular interactions are crucial.
| Compound | HOMO (eV) | LUMO (eV) | Field-Effect Mobility (μFEsat) (cm²/Vs) |
|---|---|---|---|
| researchgate.netC-Py-Cbz (Curved) | -5.38 | -2.38 | 3.4 x 10⁻⁶ |
| researchgate.netL-Py-Cbz (Linear) | - | -2.30 | 5.7 x 10⁻⁷ |
Rational Design Strategies for Enhanced Device Performance
The development of high-performance organic electronic devices hinges on the rational design of the constituent materials. For molecules based on this compound, several strategies can be employed to enhance device performance.
One key strategy involves modifying the donor and acceptor strengths to achieve balanced charge injection and transport. The introduction of the bromine atom is one such modification, which can be further complemented by the addition of other electron-withdrawing or electron-donating groups. For instance, designing bipolar host materials by incorporating both electron-donating (carbazole) and electron-accepting (pyridine) moieties within a single molecule is a proven approach to improve charge balance and broaden the exciton (B1674681) recombination zone in OLEDs. researchgate.netnih.gov
Another important design principle is the control of the molecular geometry to influence intermolecular interactions and solid-state packing. As discussed, steric hindrance can be used to tune the planarity of the molecule. Creating a more twisted structure can disrupt intermolecular π-π stacking, which can be beneficial in reducing aggregation-caused quenching and improving the amorphous stability of thin films.
By carefully considering these design principles—tuning electronic properties through substitution, creating specific molecular architectures like D-A-D systems, controlling molecular geometry, and exploring isomeric structures—researchers can systematically enhance the performance of devices based on this compound and related materials.
| Host Material | Maximum External Quantum Efficiency (%) | Maximum Current Efficiency (cd/A) | Application |
|---|---|---|---|
| CzPy2TCz | 23.81 | 80.2 | Green TADF-OLED |
| CzPy3TCz | 20.27 | 70.1 | Green TADF-OLED |
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions
The compound 2-bromo-9-(pyridin-2-yl)-9H-carbazole is a heterocyclic molecule featuring a carbazole (B46965) unit, known for its electron-donating and hole-transporting properties, linked to a pyridine (B92270) ring, which is characteristically electron-withdrawing. beilstein-journals.org This donor-acceptor (D-A) structure is fundamental to its utility. While detailed studies on the isolated compound are limited, its primary academic contribution lies in its role as a critical intermediate for synthesizing more complex, functional molecules for various applications.
Carbazole-pyridine derivatives, synthesized from precursors like this compound, have been pivotal in several key areas of materials science:
Organic Light-Emitting Diodes (OLEDs): Carbazole-pyridine structures are extensively used as host materials in phosphorescent OLEDs (PhOLEDs). rsc.orgrsc.org The design allows for bipolar charge transport (both holes and electrons), which is crucial for efficient device performance. rsc.org By modifying the carbazole-pyridine core, researchers can tune the material's energy levels to effectively host different colored phosphorescent emitters. rsc.org For example, derivatives have been successfully employed as hosts for green phosphorescent dopants, leading to devices with high external quantum efficiencies. rsc.org
Solar Cells: The unique electronic properties of carbazole-pyridine molecules have been harnessed in photovoltaics. They have been investigated as sensitizers and hole-transport materials (HTMs) in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). mdpi.com In a notable advancement, pyridine-carbazole (Py-Cz) molecules were used for defect passivation in perovskite solar cells. This strategy significantly enhanced the power conversion efficiency to over 20% and dramatically improved long-term operational stability, with devices retaining 85% of their initial performance after more than 5000 hours. acs.org
Thermally Activated Delayed Fluorescence (TADF): The D-A architecture inherent in carbazole-pyridine systems is ideal for creating TADF emitters. These materials can harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. rsc.org The separation of the highest occupied molecular orbital (HOMO) on the carbazole donor and the lowest unoccupied molecular orbital (LUMO) on the pyridine acceptor facilitates the reverse intersystem crossing (RISC) necessary for TADF.
Emerging Trends and Unexplored Potentials in Carbazole-Pyridine Chemistry
The field of carbazole-pyridine chemistry is dynamic, with researchers continuously exploring new molecular designs and applications.
Emerging Trends:
Multifunctional Materials: A significant trend is the development of single molecules that possess multiple desirable properties. For instance, by combining an electron-rich carbazole unit with an electron-deficient triazine core, researchers have created a molecule that exhibits both TADF and two-photon absorption (2PA). chemeurope.com Such materials are highly sought after as they can bridge applications in optoelectronics (displays) and biophotonics (medical imaging). chemeurope.com
Polymerization: Scientists are moving beyond small molecules to synthesize carbazole-pyridine copolymers. beilstein-journals.orgnih.gov These polymers combine the hole-transporting nature of carbazole with the electron-transporting properties of pyridine into a single macromolecular chain. beilstein-journals.org A key advantage is that these materials are often soluble in common organic solvents, allowing for simple and inexpensive processing techniques like spin-coating, which is ideal for large-area device fabrication. beilstein-journals.orgnih.gov
Advanced Molecular Architectures: There is growing interest in creating more complex molecular structures, such as D-π-A-π-D configurations, where a central acceptor (A) is linked through π-conjugated spacers (π) to two donor (D) units. mdpi.com Using a carbazole donor and a thiophene (B33073) spacer, molecules have been synthesized that fluoresce in the near-infrared (NIR) region, opening up possibilities for applications in NIR-OLEDs and bio-imaging. mdpi.com
Unexplored Potentials:
Biological and Medicinal Applications: The carbazole nucleus is a well-known pharmacophore present in many biologically active compounds. echemcom.comresearchgate.net Derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. echemcom.comnih.govnih.gov The unique electronic properties of carbazole-pyridine systems could be leveraged to design novel therapeutic or diagnostic agents, for example, as photosensitizers in photodynamic therapy or as probes for bio-imaging. chemeurope.com
Sensors and Detectors: The fluorescence of carbazole-pyridine compounds is often sensitive to their local environment. This property could be exploited to develop chemical sensors, where binding to a specific analyte would induce a change in the fluorescence color or intensity.
Challenges and Opportunities in Advanced Materials Development
Despite the significant progress, the development of carbazole-pyridine-based materials faces several challenges that also present opportunities for future research.
Challenges:
Aggregation-Caused Quenching (ACQ): Organic molecules in the solid state often exhibit weaker fluorescence compared to their solution state due to intermolecular interactions that create non-radiative decay pathways. rsc.org This is a major hurdle in developing efficient solid-state lighting and display technologies.
Conflicting Design Requirements: Creating multifunctional materials is challenging because different properties can have opposing structural needs. For example, strong TADF often requires a twisted molecular structure to separate orbitals, whereas high two-photon absorption (2PA) typically needs a planar structure to enhance orbital overlap. chemeurope.com
Material Stability: The long-term operational stability of organic electronic devices remains a critical issue. Materials can degrade under the influence of heat, oxygen, and moisture, leading to a decrease in performance over time. acs.org
Cost-Effective Synthesis: While some synthetic routes are becoming more economical, the preparation of complex carbazole-pyridine derivatives can involve multiple steps and expensive catalysts, which can be a barrier to commercialization. beilstein-journals.orgnih.gov
Opportunities:
Supramolecular Engineering: One approach to overcome ACQ is to control the molecular packing in the solid state through strategies like co-crystal formation. rsc.org By carefully designing intermolecular interactions (e.g., hydrogen bonding, π-π stacking), it is possible to create materials with enhanced solid-state emission. rsc.org
Dynamic Molecular Design: Researchers are developing clever molecular designs where the molecule's geometry can change between its ground and excited states. This allows the molecule to adopt a planar-like structure for efficient light absorption and then twist into a different conformation to enable efficient TADF emission, thereby overcoming conflicting design requirements. chemeurope.com
New Synthetic Methodologies: The continuous development of more efficient, selective, and "greener" synthetic methods is crucial. researchgate.netrsc.org Innovations in catalysis and reaction design can provide access to novel carbazole-pyridine structures with improved properties and lower production costs. researchgate.net
Device Engineering: Alongside material development, optimizing the architecture of devices (OLEDs, solar cells) is key. This includes improving charge injection/extraction layers and developing better encapsulation techniques to enhance both efficiency and longevity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-9-(pyridin-2-yl)-9H-carbazole?
- Methodological Answer : The compound is synthesized via palladium(II)-catalyzed C–H activation. A one-pot approach involves coupling N-phenylpyridin-2-amines with potassium aryltrifluoroborates. Silver acetate acts as an oxidant in 1,4-dioxane solvent, achieving yields of 45–92%. Post-synthesis purification typically involves column chromatography and recrystallization . Alternative routes include Suzuki-Miyaura cross-coupling or bromination of pre-functionalized carbazole precursors .
Q. How is X-ray crystallography applied to characterize this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and packing. Data collection involves a diffractometer (e.g., Bruker SMART CCD) with MoKα radiation (λ = 0.71073 Å). Structural parameters (e.g., bond lengths, angles) are refined to R-factors < 0.05. For example, ortho-arylated derivatives show distinct torsion angles between pyridinyl and carbazole moieties, influencing π-conjugation .
Q. What safety precautions are required when handling brominated carbazoles?
- Methodological Answer : Brominated carbazoles (e.g., 2,7-dibromo-9H-carbazole) are classified as acute toxicants (Oral Tox. 3) and skin/eye irritants (Hazard Class 2). Handling requires PPE (gloves, goggles), fume hoods, and avoidance of static discharge. Spills are neutralized with dry sand; contaminated surfaces are rinsed with ethanol .
Advanced Research Questions
Q. How do catalytic systems influence regioselectivity in C–H activation for functionalizing 9-(pyridin-2-yl)-9H-carbazoles?
- Methodological Answer : Palladium(II) catalysts with p-benzoquinone ligands favor ortho-arylation via a five-membered palladacycle intermediate, as confirmed by SCXRD . Ruthenium catalysts (e.g., RuCl3·nH2O) enable selective C–H bond arylation at the carbazole’s 3-position using boronic acids, achieving 65–85% yields. Mechanistic studies (e.g., kinetic isotope effects, kH/kD = 1.00 ± 0.17) suggest a concerted metalation-deprotonation pathway .
Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?
- Methodological Answer : Discrepancies arise from oxidant choice (e.g., AgNO3 vs. AgOAc) and solvent polarity. Systematic optimization using Design of Experiments (DoE) identifies tert-butyl alcohol as optimal for Pd-catalyzed reactions, improving yields by 20–30% . Contradictory kinetic data (e.g., kH/kD = 2.14 vs. 1.18) are resolved by isolating palladacycle intermediates to confirm rate-determining steps .
Q. How do structural modifications (e.g., bromine position) affect optoelectronic properties in OLED applications?
- Methodological Answer : Bromine at the 2-position increases electron-withdrawing effects, reducing HOMO-LUMO gaps (measured via cyclic voltammetry). Combined with pyridinyl groups, this enhances charge transport in green TADF OLEDs, achieving external quantum efficiencies (EQEs) > 15%. Density Functional Theory (DFT) simulations correlate substituent orientation with triplet-state lifetimes .
Q. What analytical techniques validate the purity of this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., m/z 323.1986 for C17H11BrN2). Purity ≥97% is verified via HPLC (C18 column, acetonitrile/water gradient). Thermal stability is assessed by thermogravimetric analysis (TGA), showing decomposition temperatures >250°C .
Tables for Key Data
Table 1 : Catalytic Conditions and Yields for Selected Reactions
| Catalyst | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | AgOAc | 1,4-Dioxane | 92 | |
| RuCl₃·nH₂O | AgNO₃ | t-BuOH | 85 | |
| Pd(PPh₃)₄ | K₂S₂O₈ | DMF | 78 |
Table 2 : Crystallographic Data for this compound Derivatives
| Compound | Space Group | R-Factor | Bond Length (C–N, Å) | Reference |
|---|---|---|---|---|
| Ortho-arylated | P21/c | 0.039 | 1.342 | |
| Brominated | P21/n | 0.056 | 1.337 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
